Heptyl 3,5-dinitrobenzoate
Description
Heptyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, featuring a heptyl (C₇H₁₅) alkyl chain. Its molecular formula is inferred as C₁₄H₁₈N₂O₆, with a molecular weight of ~310.3 g/mol (extrapolated from hexyl ester data) . Key properties include:
- Melting Point: 49.4°C (for the sec-heptyl isomer) .
- Thermal Properties: Calculated heat capacity (Cp,gas) ranges from 700.28 J/mol·K at 936.33 K to 749.32 J/mol·K at 1176.75 K via Joback’s method .
The compound is synthesized via esterification of 3,5-dinitrobenzoyl chloride with heptanol under controlled conditions, often involving bases like pyridine or cesium carbonate in polar aprotic solvents (e.g., DMF) .
Properties
CAS No. |
10478-05-4 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
heptyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-4-5-6-7-22-14(17)11-8-12(15(18)19)10-13(9-11)16(20)21/h8-10H,2-7H2,1H3 |
InChI Key |
SALJFNLCUUKOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Conventional Nitration of Benzoic Acid
The classical approach involves the direct nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. In this method, benzoic acid is dissolved in concentrated sulfuric acid, followed by the gradual addition of fuming nitric acid at elevated temperatures (75–135°C). The reaction proceeds through two successive nitration steps, introducing nitro groups at the 3- and 5-positions of the aromatic ring. However, this method suffers from several limitations:
Microchannel Reactor-Based Nitration
A patented innovation (CN111253261A) addresses these challenges by employing a microchannel reactor system. This technology enhances heat and mass transfer, enabling precise control over reaction parameters:
- Reagent Composition : A mixed acid solution of fuming sulfuric acid (20–65% SO₃) and fuming nitric acid (86–99.9% HNO₃) generates a higher concentration of nitronium ions (NO₂⁺), accelerating the nitration process.
- Reaction Conditions : Residence times of 15–60 minutes at 90–110°C ensure complete conversion while minimizing decomposition.
- Yield and Safety : The microreactor achieves yields of 60–61.7% with >99% benzoic acid conversion, significantly reducing thermal degradation risks.
Table 1: Comparative Performance of Nitration Methods
| Parameter | Traditional Method | Microreactor Method |
|---|---|---|
| Temperature Range | 75–135°C | 90–110°C |
| Reaction Time | 3–4 hours | 15–60 minutes |
| Yield | ~57% | 60–61.7% |
| Byproduct Formation | High | Negligible |
Esterification of 3,5-Dinitrobenzoic Acid with Heptanol
The conversion of 3,5-dinitrobenzoic acid to its heptyl ester involves acid-catalyzed esterification, a well-established method in organic synthesis.
General Esterification Protocol
Adapting the procedure described for methyl 3,5-dinitrobenzoate, the reaction between 3,5-dinitrobenzoic acid and heptanol proceeds as follows:
- Reagent Mixing : 3,5-Dinitrobenzoic acid (0.47 mmol) is combined with heptanol (20 mL) and concentrated sulfuric acid (0.025 mL) as a catalyst.
- Reflux Conditions : The mixture is heated under reflux for 3–6 hours, with prolonged times compensating for heptanol’s lower reactivity compared to methanol.
- Workup Steps :
Optimization Strategies
- Catalyst Selection : Sulfuric acid remains the standard catalyst, but alternatives like p-toluenesulfonic acid or immobilized lipases could reduce side reactions.
- Molar Ratios : A 1:4 molar ratio of acid to heptanol ensures complete esterification, though excess alcohol facilitates reversible equilibrium.
- Temperature Modifications : Higher boiling points of heptanol (173–179°C) permit reflux at elevated temperatures (120–130°C), shortening reaction times.
Table 2: Esterification Conditions and Outcomes
| Parameter | Methyl Ester | Heptyl Ester (Projected) |
|---|---|---|
| Alcohol | Methanol | Heptanol |
| Reaction Time | 3 hours | 5–6 hours |
| Temperature | 64.7°C (reflux) | 120–130°C (reflux) |
| Yield | Not reported | 70–75% (estimated) |
Advanced Catalytic Systems and Solvent Effects
Continuous-Flow Microreactors
The microreactor technology successful in nitration could be adapted for esterification, enabling:
- Rapid mixing of acid and alcohol streams.
- Precise temperature control to prevent decomposition.
- Scalability for industrial production.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Heptyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 3,5-dinitrobenzoic acid and heptanol under basic conditions.
Scientific Research Applications
Heptyl 3,5-dinitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of heptyl 3,5-dinitrobenzoate involves its interaction with cellular membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity . The compound may also exhibit a multitarget mechanism of action, affecting various cellular processes .
Comparison with Similar Compounds
Key Findings :
- Antimicrobial Activity : Hexyl and phenyl esters exhibit superior activity against Mycobacterium tuberculosis (MIC: 0.010–0.040 mM) compared to propyl esters or free acids, attributed to enhanced cell membrane penetration .
- Thermal Stability : Longer alkyl chains (e.g., heptyl) increase hydrophobicity and thermal stability, as seen in Cp calculations .
Aromatic Esters
Naphthalen-2-yl 3,5-dinitrobenzoate (SF1) :
- Structure : Combines a naphthalene moiety with 3,5-dinitrobenzoate.
- Applications: Investigated as an Alzheimer’s drug candidate due to neuroprotective effects.
Comparison :
- Bioactivity : SF1’s aromatic group enhances binding to neurological targets compared to alkyl esters, but its toxicity profile requires further validation .
Polymer Derivatives
Key Findings :
- Adsorption Efficiency : Starch derivatives achieve 2.5 mg/g creatinine adsorption at physiological pH (7.4), while cellulose derivatives show higher capacity (36.1 mg/g urea) due to crosslinking .
Other Nitrobenzoate Derivatives
3,5-Dibromobenzoate Esters (e.g., Methyl 3,5-dibromobenzoate) :
Chiral Resolution :
- 3,5-Dinitrobenzoate vs. 4-Nitrobenzoate : The 3,5-dinitro group improves chiral selectivity in liquid chromatography by 30–50% due to stronger π-π interactions .
Biological Activity
Heptyl 3,5-dinitrobenzoate is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester formed from heptyl alcohol and 3,5-dinitrobenzoic acid. The presence of nitro groups in its structure contributes to its biological activity. The molecular formula for this compound is , and its structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound has effective antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant potency against these pathogens .
- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections.
- Anticancer Potential : Research indicates that nitro-containing compounds like this compound may exhibit anticancer activity through mechanisms involving the generation of free radicals that can induce apoptosis in cancer cells .
Antibacterial Activity
A study evaluating the antibacterial efficacy of various dinitrobenzoate derivatives found that this compound showed promising results against Staphylococcus aureus, with an MIC of approximately 39 µg/L. This effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
| Compound | Target Bacteria | MIC (µg/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 39 |
| Control (Tetracycline) | E. coli | <10 |
Antifungal Activity
In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. The results indicated that this compound could inhibit fungal growth effectively at low concentrations.
| Compound | Target Fungus | MIC (µg/L) |
|---|---|---|
| This compound | Candida albicans | 50 |
| Control (Fluconazole) | Candida albicans | <10 |
Anticancer Activity
Research into the anticancer potential of nitro compounds has highlighted the role of this compound in inducing cytotoxicity in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Bioreduction : Nitro groups undergo enzymatic reduction by nitroreductase enzymes in bacteria and parasites, leading to the formation of reactive intermediates that can damage cellular components .
- Free Radical Generation : The compound may generate free radicals upon metabolic activation, contributing to its bactericidal and fungicidal effects by damaging DNA and proteins within microbial cells .
Q & A
Q. What are the established synthetic routes for preparing heptyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of 3,5-dinitrobenzoyl chloride with heptanol. A common method involves refluxing equimolar amounts of the acid chloride and heptanol in anhydrous dichloromethane or toluene, catalyzed by a base like pyridine to neutralize HCl . Optimization includes monitoring reaction progress via TLC, controlling temperature (60–80°C), and using molecular sieves to absorb water. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures .
Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 107–109°C for methyl analogs) to literature to assess purity .
- FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and nitro group absorptions (~1530 and 1350 cm⁻¹) .
- NMR : -NMR should show a triplet for the heptyl chain’s terminal CH₃ (δ ~0.9 ppm), a multiplet for the ester CH₂ (δ ~4.3 ppm), and aromatic protons (δ ~8.5–9.0 ppm for nitro-substituted benzene) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 226 for methyl derivatives) and fragmentation patterns consistent with nitro groups .
Q. How can impurities in this compound be identified and minimized during synthesis?
Common impurities include unreacted heptanol or residual acid chloride. Techniques:
- HPLC/GC : Quantify residual reactants using reverse-phase C18 columns (HPLC) or polar columns (GC) .
- Recrystallization : Use ethanol-water mixtures to remove polar impurities.
- Acid-Base Washing : Neutralize unreacted acid chloride with NaHCO₃ solution during workup .
Advanced Research Questions
Q. What role does this compound play in crystallography studies, and how do its intermolecular interactions influence crystal packing?
Esters of 3,5-dinitrobenzoate often form hydrogen-bonded networks via nitro and ester groups. For example, potassium 3,5-dinitrobenzoate crystals exhibit non-centrosymmetric packing due to strong O–H···O and C–H···O interactions, critical for nonlinear optical (NLO) properties . Computational modeling (e.g., Hirshfeld surface analysis) can predict packing motifs, while X-ray diffraction confirms lattice parameters .
Q. How can this compound be utilized as a derivatizing agent in analytical chemistry, and what are its limitations?
Like methyl 3,5-dinitrobenzoate, the heptyl ester can derivatize alcohols for enhanced detection in GC/MS or fluorometric assays. The long alkyl chain improves chromatographic retention but may reduce volatility, requiring higher column temperatures . Limitations include steric hindrance with bulky alcohols and potential side reactions (e.g., transesterification under acidic conditions) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?
Anomalies may arise from rotameric equilibria of the ester group or nitro group symmetry breaking. Solutions:
Q. How does the heptyl chain length impact the compound’s physicochemical properties compared to shorter-chain analogs (e.g., methyl or ethyl esters)?
The heptyl group increases hydrophobicity (logP ~4.5 vs. ~2.0 for methyl), altering solubility (favoring nonpolar solvents like hexane) and melting point (lower due to reduced crystallinity). This affects applications in lipid-based drug delivery or as a stationary phase modifier in chromatography .
Q. What methodologies are employed to study the nonlinear optical (NLO) properties of this compound crystals?
Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
